4-Bromobutyl 4-methylbenzenesulfonate
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Overview
Description
4-Bromobutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15BrO3S It is a derivative of butyl benzenesulfonate, where a bromine atom is attached to the fourth carbon of the butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromobutanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+4-Bromobutanol→4-Bromobutyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines
Biological Activity
4-Bromobutyl 4-methylbenzenesulfonate is a sulfonate ester that has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biological research. Its unique structure allows it to interact with biological systems, making it a valuable compound for studying biological activity and potential therapeutic applications.
The compound features a bromobutyl group attached to a 4-methylbenzenesulfonate moiety. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, facilitating reactions with nucleophiles in biological systems. The sulfonate group can influence solubility and reactivity, making the compound suitable for various biochemical applications.
Antimicrobial Activity
Research has indicated that sulfonate esters exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibitory effects against certain bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Apoptosis Induction
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on HL-7702 liver cells indicated that treatment with this compound led to increased markers of apoptosis, such as caspase activation and mitochondrial membrane potential changes. This suggests its potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. It has shown effectiveness as an insect antifeedant and insecticide in various bioassays. These findings highlight its potential application in pest control, particularly in agricultural settings.
Research Findings and Case Studies
Properties
Molecular Formula |
C11H15BrO3S |
---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
4-bromobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15BrO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
WAHLNJDDAMWVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCBr |
Origin of Product |
United States |
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